プランニン

説明

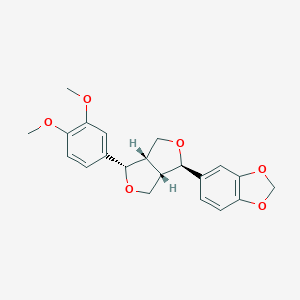

(+)-Fargesin is a lignan.

Fargesin is a natural product found in Aristolochia galeata, Aristolochia cymbifera, and other organisms with data available.

科学的研究の応用

炎症性腸疾患(IBD)の治療

プランニンは、IBD治療における可能性について研究されています。 研究によると、プランニンの経口投与は、炎症細胞の浸潤、ミエロペルオキシダーゼ活性、腫瘍壊死因子-アルファの分泌を減少させることにより、マウスの化学的に誘導された大腸炎における症状を有意に軽減できることが示されています .

変形性関節症の管理

研究により、プランニンはマクロファージを再プログラミングし、MAPKとNF-κB経路をダウンレギュレートすることにより、変形性関節症を改善することが示されています。 これは、軟骨変性と滑膜炎を予防する可能性を示唆しており、変形性関節症の治療に対する新しいアプローチを提供します .

アレルギー性疾患

プランニンは、モクレンの花から抽出され、アジアでは鼻炎、副鼻腔炎、頭痛などのアレルギー性疾患の治療に伝統的に使用されています。 これらの用途における有効性は、その抗炎症作用によるものです .

がん研究

がん研究では、プランニンは細胞増殖を阻害する役割について調査されています。 具体的には、がん細胞の細胞周期に影響を与えることが示されており、がん治療戦略における潜在的な用途を示唆しています .

抗炎症薬の開発

プランニンの抗炎症作用は、新しい抗炎症薬の開発のための基盤を提供します。 NF-κBシグナル伝達の抑制を含むその作用機序は、製薬研究のための貴重な標的です .

作用機序

Target of Action

Planinin, also known as Fargesin, is a bioactive lignan derived from Flos Magnoliae . It primarily targets the glucose transporter (GLUT)-4 in skeletal muscle cells , and also interacts with macrophages .

Mode of Action

Fargesin stimulates glucose consumption in L6 myotubes, a type of skeletal muscle cell, by enhancing GLUT-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . Fargesin also stimulates Akt phosphorylation, a key component in the insulin signaling pathway . In macrophages, Fargesin switches the polarized phenotypes from M1 to M2 subtypes .

Biochemical Pathways

Fargesin affects the PI3 K–Akt pathway, which is crucial for glucose uptake . It also influences the p38/ERK MAPK and p65/NF-κB signaling pathways, which are involved in inflammation and cellular stress responses .

Pharmacokinetics

Fargesin undergoes a moderate-to-extensive degree of hepatic metabolism . It generates three phase 1 metabolites, including fargesin catechol (M1) and O-desmethylfargesin (M2 and M3), and 11 phase 2 metabolites . The production of M1 from fargesin via O-demethylenation is catalyzed by CYP2C9, CYP3A4, CYP2C19, and CYP2C8 enzymes .

Result of Action

Fargesin increases basal glucose uptake and GLUT4 translocation in L6 myotubes by activating the PI3 K–Akt pathway . It also ameliorates osteoarthritis by downregulating MAPK and NF-κB pathways, leading to decreased M1 polarization and increased M2 polarization in synovial macrophages .

Action Environment

The action of Fargesin can be influenced by environmental factors such as oxidative stress. For instance, Fargesin has been shown to protect RAW 264.7 macrophage cells against cell death induced by hydrogen peroxide .

特性

IUPAC Name |

5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Fargesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68296-27-5 | |

| Record name | (+)-Fargesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 - 136 °C | |

| Record name | (+)-Fargesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

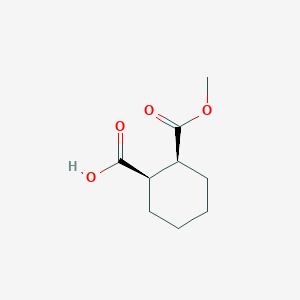

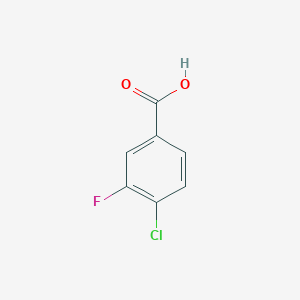

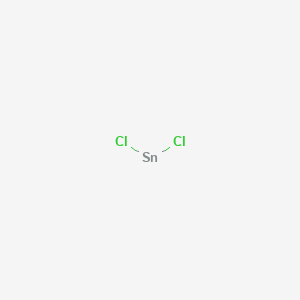

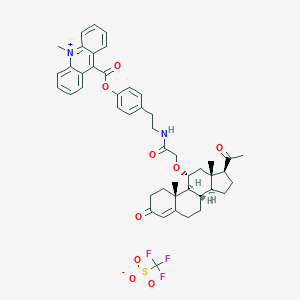

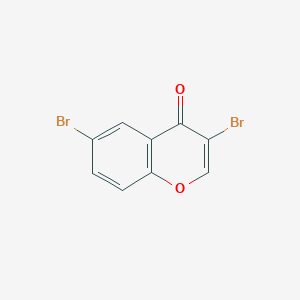

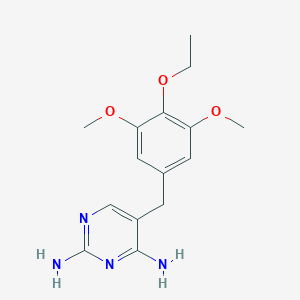

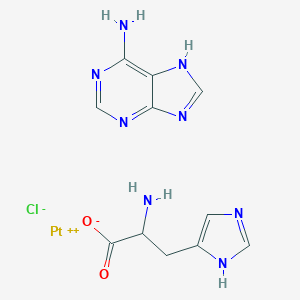

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)